N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of “N-(5-methylisoxazol-3-yl)” compounds often involves the reaction of 3-amino-5-methylisoxazole with other reagents . For example, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials .Molecular Structure Analysis
The molecular structure of “N-(5-methylisoxazol-3-yl)” compounds can vary depending on the specific compound. For example, three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
“N-(5-methylisoxazol-3-yl)” compounds can undergo various chemical reactions. For instance, the compound’s functional groups’ reactivity was explored through various chemical oxidation processes.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methylisoxazol-3-yl)” compounds can vary depending on the specific compound. For example, the physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction.Scientific Research Applications
Synthesis and Structural Analysis
N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its derivatives are primarily explored for their structural and synthetic significance. Martins et al. (2002) described the one-pot synthesis of various 3-methylisoxazole-5-carboxamides, highlighting the compound's role in the synthesis of complex organic structures (Martins et al., 2002). Similarly, McMurry (2003) discussed the isoxazole annelation reaction involving the compound, providing insights into its chemical reactivity and potential in creating novel organic molecules (McMurry, 2003).
Biomedical Applications
Several studies have examined the potential biomedical applications of tetrahydronaphthalene derivatives. Koç et al. (2017) explored the apoptotic effects of certain tetrahydronaphthalene derivatives on K562 human chronic myelogenous leukemia cell lines, indicating potential therapeutic applications in leukemia treatment (Koç et al., 2017). Ateş-Alagöz et al. (2006) synthesized novel retinoidal tetrahydronaphthalene derivatives and evaluated their potent antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Ateş-Alagöz et al., 2006).
Enzyme Inhibition and Molecular Docking Studies
Muzychka et al. (2020) synthesized N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, including structures similar to N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and evaluated them against xanthine oxidase, an enzyme involved in purine catabolism. The study revealed that certain derivatives exhibited significant enzyme inhibition, indicating the potential for therapeutic applications in diseases related to purine metabolism (Muzychka et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBIIWJSHQSRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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